methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
CAS No.: 1251573-67-7
Cat. No.: VC7769771
Molecular Formula: C16H18FN3O4S2
Molecular Weight: 399.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251573-67-7 |
|---|---|
| Molecular Formula | C16H18FN3O4S2 |
| Molecular Weight | 399.46 |
| IUPAC Name | methyl 1-[(2-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C16H18FN3O4S2/c1-24-16(21)13-11-19(10-12-4-2-3-5-14(12)17)18-15(13)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3 |
| Standard InChI Key | UJFJVACHAKRXGR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 1-[(2-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate, delineates its core structure: a pyrazole ring substituted at positions 1, 3, and 4. Key features include:
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Position 1: A 2-fluorobenzyl group, introducing aromaticity and potential π-π interactions with biological targets.
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Position 3: A thiomorpholinosulfonyl moiety, contributing sulfonamide-based electronegativity and hydrogen-bonding capacity.
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Position 4: A methyl ester, offering a handle for prodrug modifications or hydrolytic activation.
The molecular formula (C₁₆H₁₈FN₃O₄S₂) reflects a balanced hydrophobicity (logP ≈ 2.5, estimated) suitable for blood-brain barrier penetration or intracellular targeting. The thiomorpholine ring’s sulfur atom may influence redox interactions, while the fluorine atom enhances lipophilicity and resistance to oxidative metabolism .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 399.46 g/mol |
| CAS Number | 1251573-67-7 |
| IUPAC Name | Methyl 1-[(2-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
| SMILES | COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3F |
| InChIKey | UJFJVACHAKRXGR-UHFFFAOYSA-N |
Synthesis and Structural Challenges
Synthetic Pathways
Although explicit protocols for this compound are scarce, analogous pyrazoles are typically synthesized via:
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Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones to form the pyrazole core.
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Sulfonylation: Introduction of the thiomorpholinosulfonyl group using sulfonyl chlorides under basic conditions.
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Esterification: Methylation of the carboxylic acid precursor using diazomethane or methyl iodide .
Key Challenges
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Regioselectivity: Ensuring proper substitution at the pyrazole N1 and C3 positions requires careful control of reaction kinetics and catalysts.
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Sulfonylation Efficiency: The bulkiness of the thiomorpholine group may hinder sulfonyl chloride reactivity, necessitating elevated temperatures or polar aprotic solvents.
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Purification: Separation of regioisomers and byproducts demands advanced chromatographic techniques, impacting yield.
Future Directions
Research Priorities
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In Vitro Screening: Evaluate inhibition of COX-1/2, carbonic anhydrase, and microbial growth.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in rodent models.
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Structural Optimization: Explore ester hydrolysis to carboxylic acid derivatives for enhanced solubility .
Collaborative Opportunities
Partnerships with academic institutions could accelerate mechanistic studies, leveraging X-ray crystallography to resolve target-binding modes.
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